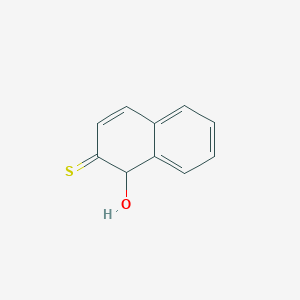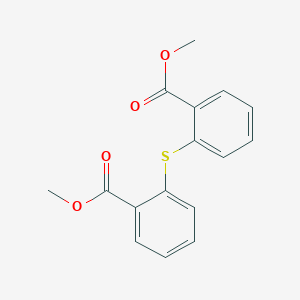
Dimethyl 2,2'-sulfanediyldibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-sulfanediyldibenzoate is an organic compound with the molecular formula C16H14O4S2. It is known for its unique structure, which includes two benzene rings connected by a sulfur bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2,2’-sulfanediyldibenzoate can be synthesized through the reaction of 1,2-dibromoethane with methyl thiosalicylate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for Dimethyl 2,2’-sulfanediyldibenzoate are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2,2’-sulfanediyldibenzoate undergoes various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, forming thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Applications De Recherche Scientifique
Dimethyl 2,2’-sulfanediyldibenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-sulfanediyldibenzoate involves its ability to undergo redox reactions due to the presence of the sulfur bridge. This redox activity can influence various biochemical pathways, making it a compound of interest in medicinal chemistry. The exact molecular targets and pathways are still under investigation, but its reactivity with biological molecules is a key area of study .
Comparaison Avec Des Composés Similaires
2,2’-Disulfanediyldibenzoic acid: Similar structure but with carboxylic acid groups instead of ester groups.
2,5-Dimethyl-3-furoic acid: Another sulfur-containing compound with different structural features.
Propriétés
Numéro CAS |
49590-24-1 |
|---|---|
Formule moléculaire |
C16H14O4S |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
methyl 2-(2-methoxycarbonylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C16H14O4S/c1-19-15(17)11-7-3-5-9-13(11)21-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3 |
Clé InChI |
HXPPFORQTMVVDY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


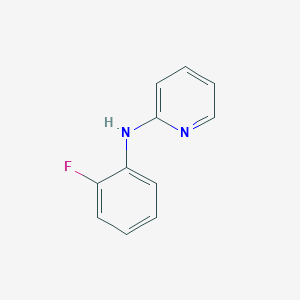
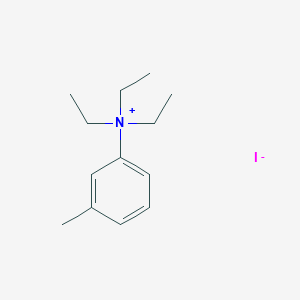
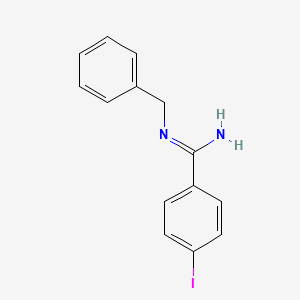
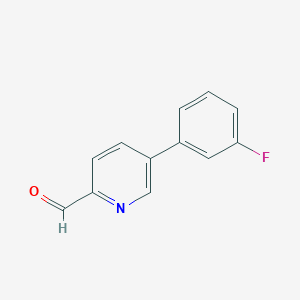
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
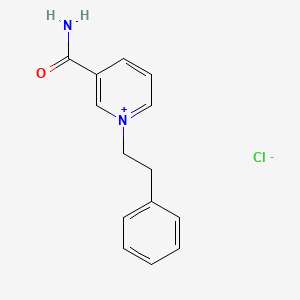
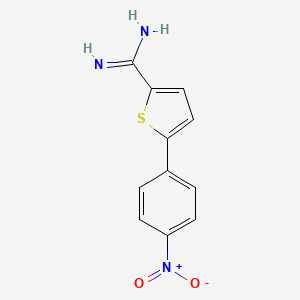
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

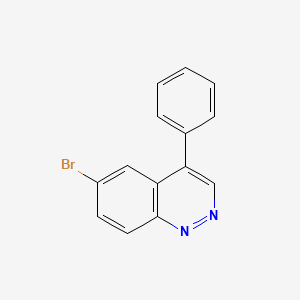
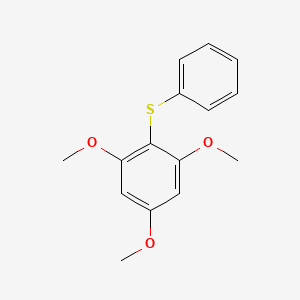
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)

